molecular formula C14H11Cl2NO B12049840 2-Chloro-N-(2-chlorobenzyl)benzamide

2-Chloro-N-(2-chlorobenzyl)benzamide

Cat. No.: B12049840
M. Wt: 280.1 g/mol
InChI Key: AFTFEXOMQDSVDY-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-chlorobenzyl)benzamide is an organic compound with the molecular formula C14H11Cl2NO It is a derivative of benzamide, where the amide nitrogen is substituted with a 2-chlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2-chlorobenzyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-chlorobenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2-chlorobenzyl)benzamide can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different products.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.

Major Products Formed

    Nucleophilic Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced derivatives of the original compound.

    Hydrolysis: 2-Chlorobenzoic acid and 2-chlorobenzylamine.

Scientific Research Applications

2-Chloro-N-(2-chlorobenzyl)benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-chlorobenzyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(4-chlorobenzyl)benzamide
  • 2-Chloro-N-(2,3-dichlorophenyl)benzamide
  • 2-Chloro-N-(2-pyridinylmethyl)benzamide

Uniqueness

2-Chloro-N-(2-chlorobenzyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications.

Properties

Molecular Formula

C14H11Cl2NO

Molecular Weight

280.1 g/mol

IUPAC Name

2-chloro-N-[(2-chlorophenyl)methyl]benzamide

InChI

InChI=1S/C14H11Cl2NO/c15-12-7-3-1-5-10(12)9-17-14(18)11-6-2-4-8-13(11)16/h1-8H,9H2,(H,17,18)

InChI Key

AFTFEXOMQDSVDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC=CC=C2Cl)Cl

Origin of Product

United States

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